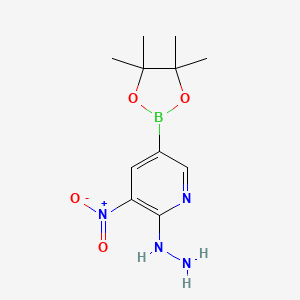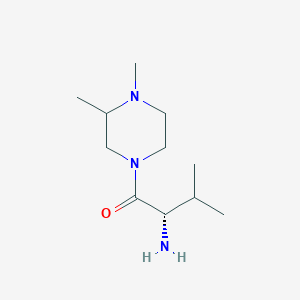![molecular formula C13H24N4O B11753761 [(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11753761.png)
[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyrazole ring substituted with an ethyl group and a morpholine ring connected via a propyl chain. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl group. The morpholine ring is then attached via a propyl chain through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Scientific Research Applications
[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structural configuration and the nature of the target. The pathways involved often include signal transduction cascades, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can be compared with other similar compounds, such as:
[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine: Differing by a methyl group instead of an ethyl group, this compound may exhibit slightly different chemical reactivity and biological activity.
[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(piperidin-4-yl)propyl]amine: Substituting the morpholine ring with a piperidine ring can alter the compound’s pharmacological properties and target specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H24N4O |
|---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H24N4O/c1-2-17-13(4-6-15-17)12-14-5-3-7-16-8-10-18-11-9-16/h4,6,14H,2-3,5,7-12H2,1H3 |
InChI Key |
BIFNMIVWOGRPAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S,4Z)-1-[(tert-butoxy)carbonyl]-4-(methoxyimino)pyrrolidine-2-carboxylic acid](/img/structure/B11753700.png)





![5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone](/img/structure/B11753750.png)



